

# BMS-262084 solubility and solution preparation

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## Compound of Interest

Compound Name: BMS-262084

Cat. No.: B1667191

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## Application Notes and Protocols: BMS-262084

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, solution preparation, storage, and mechanism of action of **BMS-262084**, a potent and selective factor XIa (FXIa) inhibitor.

## Properties of BMS-262084

**BMS-262084** is a small molecule, 4-carboxy-2-azetidinone-containing compound that acts as an irreversible inhibitor of Factor XIa.[1][2][3] It has demonstrated efficacy as an antithrombotic agent in preclinical studies.[1][2][3][4]

Property	Value
Molecular Formula	C <sub>18</sub> H <sub>31</sub> N <sub>7</sub> O <sub>5</sub>
Molecular Weight	425.48 g/mol
CAS Number	253174-92-4
Appearance	White to off-white solid
Mechanism of Action	Irreversible inhibitor of Factor XIa (FXIa)[1][2][4]
IC <sub>50</sub>	2.8 nM for human Factor XIa[1][2][4]

## Solubility of BMS-262084

The solubility of **BMS-262084** in various solvents is crucial for the preparation of stock and working solutions for in vitro and in vivo experiments.

Solvent	Solubility	Molar Concentration (mM)	Notes
DMSO	50 mg/mL[4]	117.51 mM[4]	Requires sonication and warming to 60°C. Use newly opened, anhydrous DMSO as hygroscopicity can affect solubility.[4]
In Vivo Formulation 1	≥ 2.5 mg/mL[4]	≥ 5.88 mM[4]	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[4]
In Vivo Formulation 2	≥ 2.5 mg/mL[4]	≥ 5.88 mM[4]	10% DMSO, 90% (20% SBE-β-CD in Saline).[4]
In Vivo Formulation 3	≥ 2.5 mg/mL[4]	≥ 5.88 mM[4]	10% DMSO, 90% Corn Oil.[4]

## Solution Preparation Protocols

Strict adherence to these protocols is recommended to ensure the quality and consistency of experimental results.

### 3.1. Protocol for Preparing a 50 mg/mL DMSO Stock Solution

This protocol details the steps to prepare a high-concentration stock solution of **BMS-262084**.

- Preparation: Weigh the desired amount of **BMS-262084** powder in a sterile conical tube.

- Solvent Addition: Add the appropriate volume of newly opened, anhydrous DMSO to achieve a final concentration of 50 mg/mL.
- Dissolution: To facilitate dissolution, warm the solution to 60°C and sonicate until the solution is clear.[\[4\]](#)
- Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[\[4\]](#)

### 3.2. Protocol for Preparing an In Vivo Working Solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

This protocol provides a method for preparing a working solution suitable for in vivo administration. This protocol is for a final volume of 1 mL and can be scaled as needed.

- Initial Mixture: In a sterile tube, combine 100 µL of a 25 mg/mL **BMS-262084** stock solution in DMSO with 400 µL of PEG300. Mix thoroughly.[\[4\]](#)
- Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is achieved.[\[4\]](#)
- Final Dilution: Add 450 µL of saline to bring the total volume to 1 mL.[\[4\]](#)
- Final Concentration: This results in a final **BMS-262084** concentration of 2.5 mg/mL.
- Usage: It is recommended to prepare this working solution fresh on the day of use.[\[4\]](#) If precipitation occurs, gentle heating and/or sonication can be used to redissolve the compound.[\[4\]](#)

## Storage and Stability

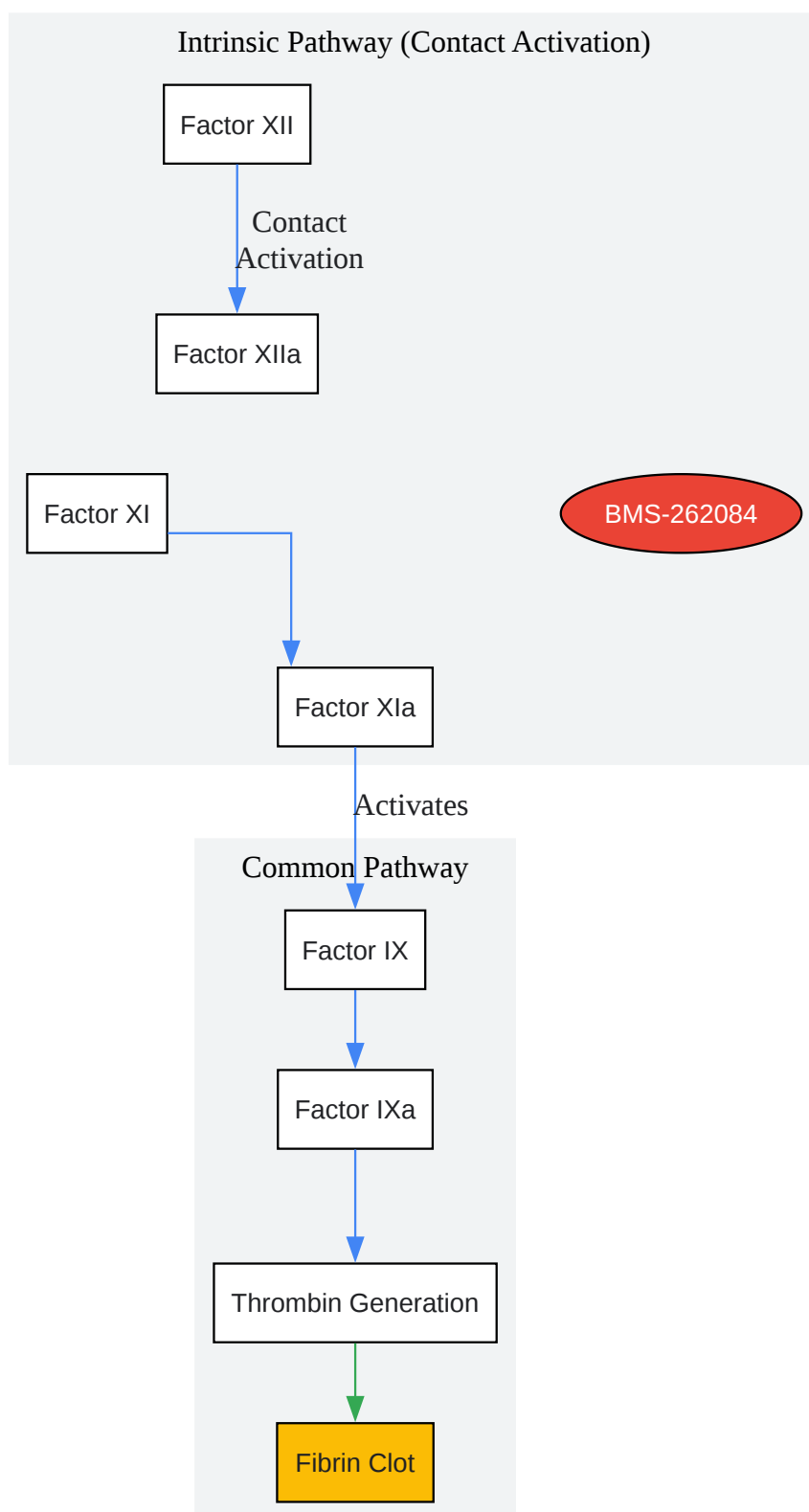
Proper storage of **BMS-262084** in both its solid form and in solution is critical to maintain its integrity and activity.

Form	Storage Temperature	Stability Period
Solid Powder	-20°C	3 years[4]
4°C	2 years[4]	
In Solvent	-80°C	6 months[4]
-20°C	1 month[4]	

To prevent degradation from repeated freeze-thaw cycles, it is advisable to store solutions in single-use aliquots.[4]

## Mechanism of Action and Signaling Pathway

**BMS-262084** is a potent and selective irreversible inhibitor of Factor XIa (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade.[1][2][4] The intrinsic pathway is initiated upon contact activation of Factor XII, which then proteolytically activates Factor XI to FXIa.[5] FXIa, in turn, activates Factor IX, leading to a series of downstream events that culminate in the generation of thrombin and the formation of a fibrin clot.[5] By inhibiting FXIa, **BMS-262084** effectively blocks the propagation of the intrinsic coagulation cascade, thereby exerting its antithrombotic effects.[1][4] This targeted inhibition is believed to reduce the risk of thrombosis with a potentially lower impact on hemostasis compared to broader-spectrum anticoagulants.[1][3]



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Caption: Inhibition of Factor XIa by **BMS-262084** in the coagulation cascade.

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